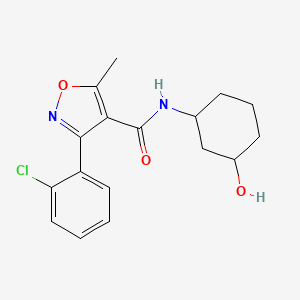
3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and central nervous system. JWH-018 has been widely used in scientific research to study the effects of cannabinoids on the body.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds related to 3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide provide insights into their potential applications in scientific research. For example, the synthesis of novel heterocyclic compounds, including those with isoxazole rings, has been explored for their potential antimicrobial activities. These syntheses involve reactions with various isocyanates and carboxamides, leading to compounds screened for their biological activities against different bacteria and fungi (Desai, Dodiya, & Shihora, 2011; Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Biological and Medicinal Chemistry
The exploration of compounds with isoxazole rings extends into the realm of medicinal chemistry, where their incorporation into various molecules has been investigated for potential antitumor, anticonvulsant, and antimicrobial properties. The structure-activity relationship (SAR) of these compounds provides valuable insights for the development of new therapeutic agents. For instance, the study of anticonvulsant enaminones and their hydrogen bonding patterns contributes to understanding their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Heterocyclic Compounds and Their Applications
Heterocyclic compounds, particularly those containing isoxazole rings, are of great interest due to their diverse applications in organic synthesis and potential biological activities. The synthesis of these compounds, including their derivatives and analogs, enables the development of novel materials with specific properties. For instance, the creation of arylazothiazole disperse dyes containing selenium has been reported, with these compounds exhibiting significant antimicrobial and antitumor activities, in addition to their use in dyeing polyester fibers (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10-15(17(22)19-11-5-4-6-12(21)9-11)16(20-23-10)13-7-2-3-8-14(13)18/h2-3,7-8,11-12,21H,4-6,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCYHHBHBDVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

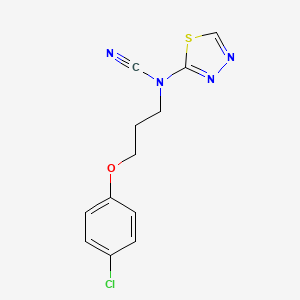
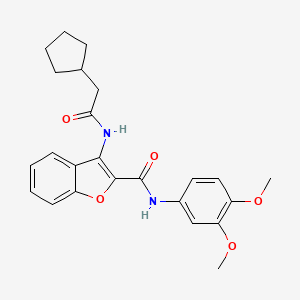
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)
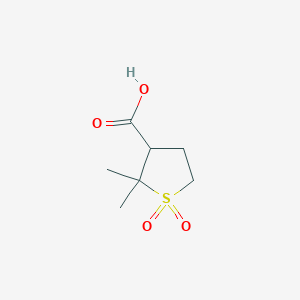
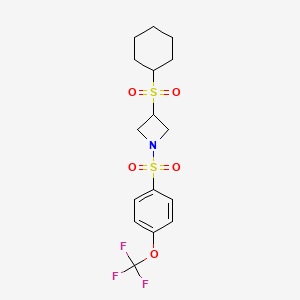
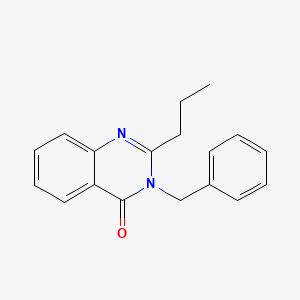
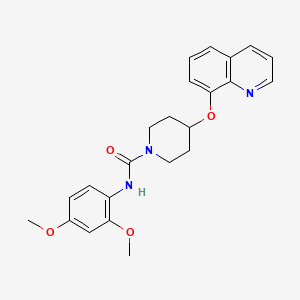
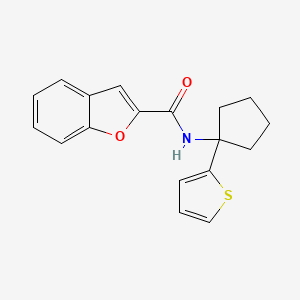
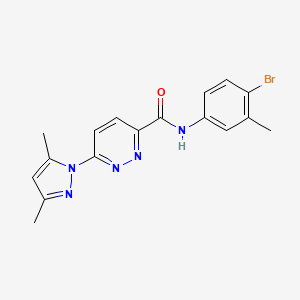
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)